molecular formula C8H10N2 B8713650 1-methyl-2-(phenylmethylidene)hydrazine

1-methyl-2-(phenylmethylidene)hydrazine

Cat. No. B8713650
M. Wt: 134.18 g/mol
InChI Key: XXCMGYNVDSOFHV-UHFFFAOYSA-N
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Patent
US08598222B2

Procedure details

18.4 g (0.4 mol) of methylhydrazine were initially charged in 248.7 g of diethyl ether. At 22-26° C., 42.4 g (0.4 mol) of benzaldehyde were added dropwise within 1.75 hours. The reaction mixture was then stirred at reflux temperature for 5 hours. The residue obtained after the solvent had been distilled off was taken up in diethyl ether and the solution was dried over sodium sulfate. After drying, the solution was concentrated under reduced pressure and the residue obtained was distilled at 78° C./0.5-1 mbar.
Name
methylhydrazine
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
248.7 g
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[CH:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(OCC)C>[CH3:1][NH:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
methylhydrazine
Quantity
18.4 g
Type
reactant
Smiles
CNN
Name
Quantity
248.7 g
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
42.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The residue obtained after the solvent
DISTILLATION
Type
DISTILLATION
Details
had been distilled off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled at 78° C./0.5-1 mbar

Outcomes

Product
Name
Type
Smiles
CNN=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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